molecular formula C8H5BrClNO2S B2678230 7-bromo-1H-indole-3-sulfonyl chloride CAS No. 2137914-27-1

7-bromo-1H-indole-3-sulfonyl chloride

Cat. No. B2678230
CAS RN: 2137914-27-1
M. Wt: 294.55
InChI Key: HLVQLJCNXJLORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-1H-indole-3-sulfonyl chloride is an organic compound with a molecular formula of C8H5BrClN2O2S . It is a derivative of indole, which is a crucial compound in medicinal chemistry .


Synthesis Analysis

The synthesis of indole derivatives, including 7-bromo-1H-indole-3-sulfonyl chloride, can be achieved through various methods. One such method involves a Fischer indolisation–indole N-alkylation sequence . Another method involves using 1H-indole-2-carboxylic acid as a starting material .


Molecular Structure Analysis

The molecular weight of 7-bromo-1H-indole-3-sulfonyl chloride is 294.55 . The InChI code for this compound is 1S/C8H5BrClNO2S/c9-5-1-2-7-6 (3-5)8 (4-11-7)14 (10,12)13/h1-4,11H .


Chemical Reactions Analysis

Indole derivatives, including 7-bromo-1H-indole-3-sulfonyl chloride, are known to exhibit a variety of pharmacological actions. They have been used as active ingredients in drug design and production .


Physical And Chemical Properties Analysis

The molecular formula of 7-bromo-1H-indole-3-sulfonyl chloride is C8H5BrClNO2S, and its molecular weight is 294.55 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 7-bromo-1H-indole-3-sulfonyl chloride, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties . This makes them valuable in the development of new drugs for treating various inflammatory conditions.

Anticancer Applications

Indole derivatives have shown significant potential in anticancer applications . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new anticancer drugs.

Antimicrobial Properties

The indole nucleus has been found in many important synthetic drug molecules, which have shown antimicrobial properties . This makes indole derivatives valuable in the development of new antimicrobial drugs.

Antidiabetic Properties

Indole derivatives have also shown potential in antidiabetic applications . They could be used in the development of new drugs for the treatment of diabetes.

Antitubercular Activity

Indole derivatives have shown potential in antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antioxidant Activity

Indole derivatives have shown potential in antioxidant activity . They could be used in the development of new drugs with antioxidant properties.

Anti-HIV Activity

Indole derivatives have shown potential in anti-HIV activity. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

7-bromo-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVQLJCNXJLORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-1H-indole-3-sulfonyl chloride

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